
N-(5-chloropyridin-2-yl)piperidine-3-carboxamide
Overview
Description
“N-(5-chloropyridin-2-yl)piperidine-3-carboxamide” is a chemical compound used in scientific research . It has a molecular formula of C11H14ClN3O and a molecular weight of 239.7 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a chloropyridinyl group and a carboxamide group .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C11H14ClN3O and a molecular weight of 239.7 . No further physical and chemical properties are available in the literature.Scientific Research Applications
CPPC has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the anti-cancer drug cabazitaxel, as well as in the synthesis of other compounds, such as the antifungal agent caspofungin. CPPC has also been used in the synthesis of peptides and proteins, as well as in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of CPPC is not completely understood. It is believed that CPPC may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which are involved in the breakdown of proteins and other molecules. CPPC may also act as an inhibitor of other enzymes, such as kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
CPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to inhibit the activity of certain kinases, such as protein kinase C. CPPC has also been shown to have anti-inflammatory and anti-oxidant properties, and to have an effect on the metabolism of certain drugs.
Advantages and Limitations for Lab Experiments
CPPC is a useful compound for laboratory experiments due to its versatility and the wide range of applications it can be used for. However, there are some limitations to using CPPC in the laboratory. CPPC is a highly reactive compound and must be handled carefully to avoid accidents. Additionally, CPPC may react with other compounds, such as proteins and other molecules, and may interfere with the results of experiments.
Future Directions
The potential applications of CPPC are numerous and there are a number of future directions for research. These include the synthesis of new drugs and other compounds, the development of new methods for synthesizing CPPC, and the investigation of its potential therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of CPPC and the biochemical and physiological effects it has on cells and tissues. Finally, further research is needed to explore the potential uses of CPPC in the laboratory.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h3-4,7-8,13H,1-2,5-6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVBUWYEJTZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



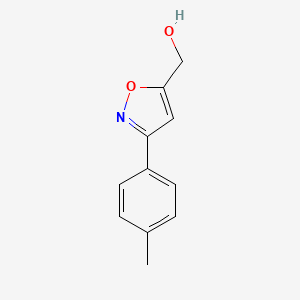
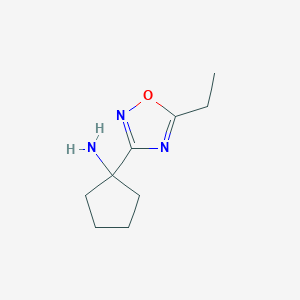
![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)
![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)
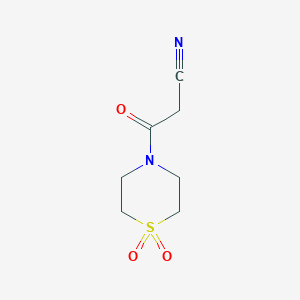
![4-[2-(4-Isopropylpiperazin-1-yl)-2-oxoethyl]aniline](/img/structure/B1461360.png)
![(2E)-3-[methyl(oxan-4-yl)carbamoyl]prop-2-enoic acid](/img/structure/B1461361.png)
![Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate](/img/structure/B1461362.png)
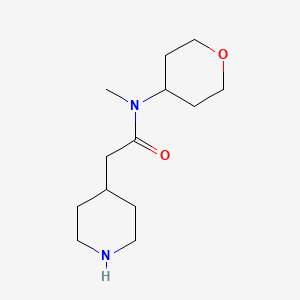
amine](/img/structure/B1461364.png)
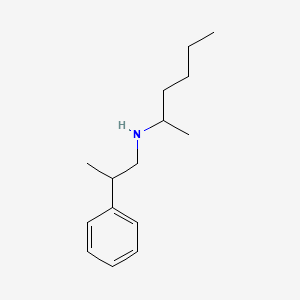

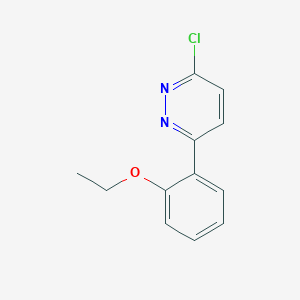
![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)